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Compound of Interest

Compound Name: Methyltetrazine-PEG4-Amine

Cat. No.: B609000 Get Quote

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung
Die kovalente Modifikation von Molekülen mit funktionellen Gruppen ist eine Schlüsselstrategie

in der Arzneimittelentwicklung, Diagnostik und den Biowissenschaften. Die Derivatisierung von

Carbonsäuren mit Methyltetrazin-PEG4-Amin führt eine bioorthogonale "Click-Chemie"-

Funktionalität in ein Zielmolekül ein. Das Tetrazin-Motiv kann anschließend schnell und

spezifisch mit einem Trans-Cycloocten (TCO)-Partner in einer inversen Elektronenbedarfs-

Diels-Alder (iEDDA)-Reaktion reagieren. Diese Reaktion ist hochselektiv und biokompatibel

und ermöglicht die Ligation in komplexen biologischen Umgebungen.

Der hydrophile Polyethylenglykol (PEG4)-Linker verbessert die Löslichkeit in wässrigen

Medien, reduziert die unspezifische Bindung und bietet einen flexiblen Abstandshalter, um

sterische Hürden zu minimieren. Dieses Dokument beschreibt die chemischen Grundlagen und

liefert detaillierte Protokolle für die Konjugation von Methyltetrazin-PEG4-Amin an Moleküle, die

Carbonsäuregruppen enthalten, unter Verwendung der robusten 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimid (EDC) und N-Hydroxysuccinimid (NHS) Chemie.
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Die EDC/NHS-Kopplung ist eine bewährte Methode zur Bildung einer stabilen Amidbindung

zwischen einer Carbonsäure und einem primären Amin. Die Reaktion verläuft in zwei

Hauptschritten:

Aktivierung der Carbonsäure: EDC reagiert mit der Carbonsäuregruppe und bildet ein

hochreaktives, aber instabiles O-Acylisoharnstoff-Intermediat.[1][2] Um die Hydrolyse dieses

Intermediats zu verhindern und die Reaktionseffizienz zu verbessern, wird NHS (oder sein

wasserlösliches Analogon Sulfo-NHS) hinzugefügt. NHS reagiert mit dem O-Acylisoharnstoff

zu einem stabileren, aminreaktiven NHS-Ester.[1] Dieser Aktivierungsschritt ist bei einem

leicht sauren pH-Wert (4,5-6,0) am effizientesten.[1]

Amin-Kopplung: Der NHS-Ester reagiert leicht mit dem primären Amin des Methyltetrazin-

PEG4-Amins zu einer stabilen Amidbindung.[1] Diese Reaktion ist bei einem

physiologischen bis leicht basischen pH-Wert (7,2-8,5) am effizientesten.[1]
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Abbildung 1: Reaktionsmechanismus der EDC/NHS-vermittelten Amidkopplung.
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Die Effizienz der Kopplungsreaktion hängt von mehreren Faktoren ab, darunter die molaren

Verhältnisse der Reagenzien, der pH-Wert und die Reaktionszeit. Die folgende Tabelle fasst

empfohlene Bereiche und erwartete Ergebnisse für die Optimierung zusammen.
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Parameter
Empfohlener
Bereich

Anmerkungen
Erwartete
Kopplungseffizienz

Molares Verhältnis

(Carbonsäure:EDC:N

HS)

1 : 1,2-5 : 1,2-5

Ein Überschuss an

EDC und NHS wird

verwendet, um die

Aktivierungsreaktion

voranzutreiben.[1][3]

-

Molares Verhältnis

(Aktivierte

Säure:Amin)

1 : 1,1-1,5

Ein leichter

Überschuss der

Aminkomponente

kann eine vollständige

Kopplung

sicherstellen.[1]

-

Aktivierungs-pH 4,5 - 6,0

Optimal für die

Bildung des NHS-

Esters; MES-Puffer

wird häufig verwendet.

[1]

-

Kopplungs-pH 7,2 - 8,5

Optimal für den

nukleophilen Angriff

des Amins; PBS- oder

Boratpuffer sind

geeignet.[1]

-

Aktivierungszeit 15 - 60 Minuten

Längere Zeiten

können zur Hydrolyse

des EDC führen.[4]

-

Kopplungszeit 2 - 24 Stunden

Die Reaktion kann bei

Raumtemperatur oder

über Nacht bei 4°C

durchgeführt werden.

[4]

> 70%

Reagenzienkonzentrat

ion

1 - 10 mM Höhere

Konzentrationen

können die

-
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Reaktionsgeschwindig

keit erhöhen, aber

auch die Aggregation

fördern.

Experimentelle Protokolle
Hier werden zwei detaillierte Protokolle vorgestellt: eines für wässrige Bedingungen, das für

Proteine und andere Biomoleküle geeignet ist, und eines für organische Lösungsmittel, das für

kleine Moleküle oder Peptide verwendet wird.
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Start

Reagenzien vorbereiten
(Molekül, Puffer, EDC/NHS, Amin)

Schritt 1: Carbonsäure-Aktivierung
Löse Molekül in Aktivierungspuffer

Füge EDC & NHS hinzu
Inkubiere 15-30 min bei RT

Optional: Überschüssiges
EDC/NHS entfernen
(Entsalzungssäule)

Schritt 2: Amin-Kopplung
Füge Methyltetrazin-PEG4-Amin hinzu

(pH auf 7.2-8.5 einstellen)
Inkubiere 2h bei RT oder über Nacht bei 4°C

Nein

Ja

Schritt 3: Reaktion stoppen
Füge Quenching-Puffer hinzu

(z.B. Hydroxylamin, Tris)
Inkubiere 15-30 min

Schritt 4: Aufreinigung des Konjugats
(z.B. HPLC, SEC, Dialyse)

Schritt 5: Analyse
(z.B. MS, HPLC, UV-Vis)

Ende
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Abbildung 2: Allgemeiner experimenteller Arbeitsablauf für die EDC/NHS-Kopplung.
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Protokoll A: Kopplung in wässrigem Puffer (z.B. für
Proteine)
Dieses Protokoll ist für die Derivatisierung von Proteinen oder anderen wasserlöslichen

Makromolekülen mit zugänglichen Carboxylgruppen (z.B. Aspartat, Glutamat, C-Terminus)

optimiert.

Materialien:

Carbonsäurehaltiges Molekül (z.B. Protein)

Methyltetrazin-PEG4-Amin (HCl-Salz, MW: 363.19 g/mol )

EDC (MW: 191.7 g/mol )

Sulfo-NHS (MW: 217.14 g/mol )

Aktivierungspuffer: 0,1 M MES, 0,5 M NaCl, pH 6,0

Kopplungspuffer: Phosphatgepufferte Salzlösung (PBS), pH 7,2-7,5

Quenching-Puffer: 1 M Tris-HCl, pH 8,5 oder 1 M Hydroxylamin, pH 8,5

Entsalzungssäulen (z.B. Zeba™ Spin Desalting Columns)

Vorgehensweise:

Vorbereitung der Reagenzien:

Lassen Sie EDC und Sulfo-NHS vor dem Öffnen auf Raumtemperatur kommen, um die

Kondensation von Feuchtigkeit zu vermeiden.[3]

Bereiten Sie unmittelbar vor Gebrauch frische Lösungen von EDC und Sulfo-NHS im

Aktivierungspuffer vor (z.B. 10 mg/mL). EDC ist in wässriger Lösung instabil.[4]

Lösen Sie das carbonsäurehaltige Protein im Aktivierungspuffer in einer geeigneten

Konzentration (z.B. 1-10 mg/mL).
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Lösen Sie Methyltetrazin-PEG4-Amin im Kopplungspuffer.

Aktivierung der Carbonsäure:

Geben Sie eine 50-fache molare Überschussmenge an EDC und Sulfo-NHS zur

Proteinlösung.

Mischen Sie vorsichtig und inkubieren Sie die Reaktion für 15-30 Minuten bei

Raumtemperatur.

Entfernung von überschüssigem EDC/Sulfo-NHS (Wichtig):

Entfernen Sie überschüssige Aktivierungsreagenzien sofort mit einer Entsalzungssäule,

die mit dem Kopplungspuffer äquilibriert ist. Dieser Schritt verhindert die Polymerisation

des Zielproteins und unerwünschte Nebenreaktionen.

Kopplung mit Methyltetrazin-PEG4-Amin:

Geben Sie die entsalzte, aktivierte Proteinlösung sofort zu der Lösung von Methyltetrazin-

PEG4-Amin. Verwenden Sie einen 10- bis 20-fachen molaren Überschuss des Amins im

Verhältnis zum Protein.

Lassen Sie die Reaktion 2 Stunden bei Raumtemperatur oder über Nacht bei 4°C unter

leichtem Schütteln laufen.

Quenchen der Reaktion:

Fügen Sie den Quenching-Puffer hinzu, um eine Endkonzentration von 20-50 mM zu

erreichen, um alle verbleibenden reaktiven NHS-Ester zu hydrolysieren.[5]

Inkubieren Sie für 15 Minuten bei Raumtemperatur.

Aufreinigung des Konjugats:

Reinigen Sie das derivatisierte Protein von überschüssigem Amin und Nebenprodukten

durch Dialyse, Größenausschlusschromatographie (SEC) oder eine geeignete

Affinitätschromatographie.
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Protokoll B: Kopplung in organischem Lösungsmittel
(z.B. für kleine Moleküle)
Dieses Protokoll eignet sich für kleine Moleküle, Peptide oder andere Substrate, die in

organischen Lösungsmitteln löslich sind.

Materialien:

Carbonsäurehaltiges Molekül

Methyltetrazin-PEG4-Amin (HCl-Salz)

EDC (MW: 191.7 g/mol )

NHS (MW: 115.09 g/mol )

Wasserfreies Dimethylformamid (DMF) oder Dichlormethan (DCM)

Base: N,N-Diisopropylethylamin (DIPEA) oder Triethylamin (TEA)

Aufreinigungssystem (z.B. präparative HPLC, Flash-Chromatographie)

Vorgehensweise:

Einrichtung der Reaktion:

Lösen Sie das carbonsäurehaltige Molekül (1,0 Äquivalente) in wasserfreiem DMF.

Fügen Sie NHS (1,5 Äquivalente) und EDC (1,5 Äquivalente) zur Lösung hinzu.[6]

Rühren Sie die Reaktionsmischung 1-4 Stunden bei Raumtemperatur, um die Bildung des

NHS-Esters zu ermöglichen. Der Fortschritt kann mittels Dünnschichtchromatographie

(DC) oder LC-MS überwacht werden.[6]

Kopplung mit Methyltetrazin-PEG4-Amin:

In einem separaten Gefäß lösen Sie Methyltetrazin-PEG4-Amin (1,2 Äquivalente) in

wasserfreiem DMF.
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Fügen Sie DIPEA oder TEA (2-3 Äquivalente, bezogen auf die Carbonsäure) hinzu, um

das HCl-Salz zu neutralisieren und als Protonenfänger zu dienen.[6]

Geben Sie die Aminlösung zur aktivierten Carbonsäuremischung.

Lassen Sie die Reaktion 12-24 Stunden bei Raumtemperatur unter ständigem Rühren

laufen.[6] Überwachen Sie den Fortschritt mittels HPLC oder LC-MS.

Aufarbeitung und Aufreinigung:

Nach Abschluss der Reaktion verdünnen Sie die Mischung mit einem geeigneten

Lösungsmittel (z.B. Ethylacetat) und waschen sie mit Wasser oder einer milden

Säure/Base, um überschüssige Reagenzien und DIPEA/TEA-Salze zu entfernen.

Trocknen Sie die organische Phase (z.B. über Na₂SO₄), filtrieren Sie und dampfen Sie das

Lösungsmittel unter reduziertem Druck ein.

Reinigen Sie das Rohprodukt mittels Flash-Chromatographie an Kieselgel oder

präparativer HPLC, um das gewünschte derivatisierte Molekül zu isolieren.

Charakterisierung des Konjugats
Die erfolgreiche Konjugation sollte durch geeignete analytische Methoden bestätigt werden:

Massenspektrometrie (MS): Zur Bestätigung der kovalenten Anlagerung des Methyltetrazin-

PEG4-Amin-Linkers durch Beobachtung der erwarteten Massenzunahme des Endprodukts.

[6]

Hochleistungsflüssigkeitschromatographie (HPLC): Zur Bestimmung der Reinheit des

Konjugats. Das derivatisierte Produkt hat typischerweise eine andere Retentionszeit als die

Ausgangsmaterialien.[6]

UV-Vis-Spektroskopie: Zur Quantifizierung der Tetrazin-Inkorporation unter Verwendung

seines charakteristischen Absorptionsmaximums.

NMR-Spektroskopie (für kleine Moleküle): Zur strukturellen Bestätigung des Konjugats.
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Problem Mögliche Ursache Lösungsvorschlag

Geringe Kopplungsausbeute
Ineffiziente Aktivierung der

Carbonsäure.

Stellen Sie sicher, dass der

pH-Wert des

Aktivierungspuffers im

optimalen Bereich liegt (4,5-

6,0). Verwenden Sie frisch

zubereitete EDC/NHS-

Lösungen. Erhöhen Sie den

molaren Überschuss an

EDC/NHS.[3]

Hydrolyse des aktivierten

NHS-Esters.

Führen Sie den

Kopplungsschritt sofort nach

der Aktivierung durch. Die

Hydrolysegeschwindigkeit

nimmt mit dem pH-Wert zu.[3]

Inaktives Amin am

Methyltetrazin-PEG4-Amin.

Stellen Sie die Qualität und

Reinheit des Amin-Reagenzes

sicher. Fügen Sie eine Base

(DIPEA/TEA) hinzu, wenn Sie

das HCl-Salz in organischen

Lösungsmitteln verwenden.

Aggregation des Proteins

(Protokoll A)
Vernetzung durch EDC.

Entfernen Sie überschüssiges

EDC und Sulfo-NHS nach dem

Aktivierungsschritt unbedingt

mittels einer Entsalzungssäule.

Inkonsistente Ergebnisse Instabilität der Reagenzien.

Lagern Sie EDC und NHS

trocken und bei der

empfohlenen Temperatur.

Lassen Sie die Reagenzien

vor dem Öffnen auf

Raumtemperatur kommen.[3]

Variabilität der Reaktionszeit

oder Temperatur.

Standardisieren Sie die

Inkubationszeiten und

Temperaturen für die
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Aktivierungs- und

Kopplungsschritte.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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